molecular formula C19H18N2O6 B2757174 N-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 443117-49-5

N-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2757174
CAS No.: 443117-49-5
M. Wt: 370.361
InChI Key: FQHODBDFVHKVGH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide (CAS 443117-49-5) is a synthetically derived heterocyclic compound with a molecular formula of C19H18N2O6 and a molecular weight of 370.36 g/mol. This complex molecule is part of the pyrano[2,3-c]pyridine family, a class of fused ring systems recognized for their significant potential in medicinal chemistry research. The compound features a hydroxymethyl substituent and a dimethoxyphenyl carboxamide group, which contribute to its physicochemical properties and research utility. This compound is of high interest in antimicrobial research. Studies on structurally related 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides have demonstrated significant antibacterial and antifungal activities against various bacterial and fungal strains, with minimum inhibitory concentration (MIC) values in the promising range of 12.5-25 µg/mL. Some analogues in this chemical family have shown efficacy comparable to or even better than standard drugs, highlighting the therapeutic potential of this chemical scaffold. Pyrano[2,3-c]pyridine derivatives represent an important area of investigation in developing novel bioactive agents. Fused pyrazole-pyrano systems are known for a broad spectrum of physiological activities, including documented anticancer, antimicrobial, and antiviral properties. Heterocyclic compounds like this one are pivotal in early-stage drug discovery, comprising a significant proportion of investigated drug candidates. The product is supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet prior to handling.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-10-17-13(11(9-22)8-20-10)7-14(19(24)27-17)18(23)21-12-4-5-15(25-2)16(6-12)26-3/h4-8,22H,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHODBDFVHKVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential neuroprotective effects.

  • Molecular Formula : C₁₉H₁₈N₂O₆
  • Molecular Weight : 370.4 g/mol
  • CAS Number : 443117-49-5

Antimicrobial Activity

Research indicates that compounds with a pyranopyrimidine moiety exhibit significant antimicrobial properties. Studies have demonstrated that derivatives similar to this compound can inhibit the growth of various bacterial strains. For instance, the compound showed activity against Gram-positive and Gram-negative bacteria, attributed to its ability to disrupt bacterial cell wall synthesis and function .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition is crucial in reducing inflammation in conditions like arthritis and other inflammatory diseases. The anti-inflammatory mechanism is thought to involve the modulation of signaling pathways related to inflammation .

Neuroprotective Potential

Emerging studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to reduce β-amyloid accumulation is particularly noteworthy. This action is significant because β-amyloid plaques are a hallmark of Alzheimer's disease, contributing to neuronal toxicity and cognitive decline .

Case Studies

  • Antimicrobial Efficacy :
    A study tested various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating moderate antibacterial activity compared to standard antibiotics .
  • Anti-inflammatory Response :
    In a controlled trial involving lipopolysaccharide-induced inflammation in mice, administration of the compound significantly reduced levels of TNF-α and IL-6 in serum samples. Histological analysis confirmed reduced tissue damage and inflammation compared to untreated controls .
  • Neuroprotection in Alzheimer’s Models :
    In vitro studies using neuronal cell lines exposed to β-amyloid showed that treatment with the compound resulted in decreased cell death and preserved neuronal function. The protective effect was attributed to its antioxidant properties and modulation of apoptotic pathways .

Summary of Biological Activities

Activity TypeMechanism of ActionObserved Effects
AntimicrobialDisruption of cell wall synthesisInhibition of bacterial growth
Anti-inflammatoryInhibition of COX and LOXReduced cytokine levels; alleviation of symptoms
NeuroprotectiveReduction of β-amyloid accumulationPreservation of neuronal viability

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other pyrano[2,3-c]pyridine derivatives, particularly those modified at the carboxamide and pyranopyridine positions. Below is a detailed comparison with a closely related analog:

Compound A : (2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Molecular Formula : C₂₆H₂₄ClN₃O₆
Molecular Weight : 509.94 g/mol
Key Structural Differences :

Substituent on Pyranopyridine Core: Target Compound: 2-Oxo group at position 2. Compound A: (4-Methoxyphenyl)imino group at position 2 (Z-configuration).

Aromatic Ring Modifications :

  • Target Compound : 3,4-Dimethoxyphenyl group.
  • Compound A : 5-Chloro-2,4-dimethoxyphenyl group, introducing chlorine and altering methoxy positions.

Functional Groups :

  • Both compounds retain the hydroxymethyl group at position 5 and the methyl group at position 6.

Parameter Target Compound Compound A
Core Structure 2-Oxo-pyrano[2,3-c]pyridine 2-Imino-pyrano[2,3-c]pyridine (Z-config.)
Aromatic Substituent 3,4-Dimethoxyphenyl 5-Chloro-2,4-dimethoxyphenyl
Molecular Weight ~435 g/mol (estimated)* 509.94 g/mol
Key Functional Groups Hydroxymethyl, 2-oxo Hydroxymethyl, imino, chloro

*Estimated based on structural similarity to Compound A.

Q & A

Q. What are the common synthetic routes for preparing N-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves sequential halogenation, hydroxyl protection, and cross-coupling reactions. For example:

  • Step 1: Halogenation of the pyranopyridine core using N-iodosuccinimide (NIS) in acetone at room temperature to introduce reactive sites .
  • Step 2: Hydroxyl group protection via tosylation (TsCl/NaH/THF) to prevent undesired side reactions during subsequent steps .
  • Step 3: Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (toluene/EtOH/H₂O, 105°C) to introduce the aryl moiety .
    Yield Optimization: Use design-of-experiments (DoE) methods to test variables like catalyst loading, solvent ratios, and temperature. Statistical models (e.g., factorial design) can minimize trial-and-error approaches .

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at C3/C4, hydroxymethyl at C5) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • X-ray Crystallography: Resolves conformational ambiguities in the pyrano[2,3-c]pyridine core .
  • HPLC-PDA: Assesses purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions (e.g., binding to kinase targets) to prioritize derivatives for synthesis .
  • Reaction Path Search Algorithms: Tools like GRRM or AFIR identify low-energy pathways for functionalizing the pyran ring .
    Example Workflow:

Generate derivative library in silico.

Rank candidates by binding affinity (ΔG) and synthetic feasibility.

Validate top candidates experimentally .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Orthogonal Assays: Confirm activity using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays .
  • Metabolic Stability Testing: Use liver microsomes to rule out false negatives from rapid degradation .
  • Data Normalization: Apply Z-score or fold-change metrics to harmonize results across platforms .
    Case Study: If a compound shows potent in vitro kinase inhibition but weak cellular activity, test for efflux pump interference (e.g., P-glycoprotein inhibitors) .

Q. How can structure-activity relationships (SAR) guide the modification of the pyrano[2,3-c]pyridine scaffold?

Methodological Answer:

  • Pharmacophore Mapping: Identify critical groups (e.g., 3,4-dimethoxyphenyl for lipophilicity, hydroxymethyl for solubility) .
  • Fragment Replacement: Swap the pyran ring with thieno[3,2-b]pyridine or pyrrolo[2,3-b]pyridine to assess bioactivity shifts .
  • Steric Effects: Introduce methyl groups at C8 to evaluate steric hindrance on target binding .
    SAR Table:
PositionModificationEffect on Activity
C3Methoxy → EthoxyIncreased lipophilicity, reduced solubility
C5Hydroxymethyl → Carboxylic acidEnhanced polarity, lower cell permeability
C8Methyl → HydrogenDecreased steric bulk, improved target fit

Experimental Design & Data Analysis

Q. What statistical methods are optimal for analyzing dose-response data in preclinical studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • Bootstrap Resampling: Estimate confidence intervals for potency metrics in small sample sizes .
  • ANOVA with Post Hoc Tests: Compare efficacy across derivatives (e.g., Tukey’s HSD for pairwise comparisons) .

Q. How can reaction scalability challenges be addressed during process development?

Methodological Answer:

  • Flow Chemistry: Improve heat/mass transfer for exothermic steps (e.g., Pd-catalyzed couplings) .
  • Membrane Separation: Purify intermediates using nanofiltration to replace column chromatography .
  • Kinetic Profiling: Use inline FTIR to monitor reaction progress and adjust parameters in real time .

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